2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid
CAS No.: 1987008-07-0
Cat. No.: VC2761125
Molecular Formula: C15H11ClF3NO2
Molecular Weight: 329.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1987008-07-0 |
|---|---|
| Molecular Formula | C15H11ClF3NO2 |
| Molecular Weight | 329.7 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C15H11ClF3NO2/c16-12-7-10(15(17,18)19)8-20-13(12)11(14(21)22)6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,21,22) |
| Standard InChI Key | GVJHGORMXVVRNX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Introduction
Structural Characterization and Chemical Identity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid is a complex organic molecule featuring a substituted pyridine ring linked to a phenylpropanoic acid moiety. The compound incorporates several key structural features that define its chemical behavior and potential applications.
Molecular Structure
The molecule consists of three principal components:
-
A pyridine ring with chloro and trifluoromethyl substituents at positions 3 and 5, respectively
-
A phenyl group
-
A propanoic acid chain connecting these aromatic systems
The presence of the 3-chloro-5-trifluoromethyl substitution pattern on the pyridine ring is particularly noteworthy, as similar structural motifs appear in various bioactive compounds and pharmaceutical intermediates .
Chemical Identifiers and Properties
Based on structural analysis and comparison with similar compounds, we can establish the following expected properties:
The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, while the carboxylic acid functionality introduces potential for hydrogen bonding and derivatization .
Synthetic Methodologies
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid likely involves multiple steps focusing on the construction of the heterocyclic core and attachment of the phenylpropanoic acid moiety.
Pyridine Core Synthesis
The 3-chloro-5-(trifluoromethyl)pyridine core represents a crucial intermediate in the synthesis of the target compound. Patents describe several approaches to constructing similarly substituted pyridines . One potential synthetic route involves:
-
Formation of the pyridine ring with appropriate halogen substituents
-
Introduction of the trifluoromethyl group using fluorinating reagents or through building blocks already containing this functionality
-
Selective functionalization of the 2-position for subsequent coupling
The preparation of related 3-chloro-5-trifluoromethyl pyridine derivatives typically employs dichloromethane, dichloroethanes, or chloroform as solvents , suggesting similar conditions might be suitable for our target compound.
Coupling Reactions
The attachment of the phenylpropanoic acid portion likely employs organometallic coupling reactions such as:
-
Palladium-catalyzed cross-coupling (Suzuki or Negishi)
-
Direct metallation of the pyridine followed by alkylation
-
C-H functionalization strategies at the benzylic position
These coupling strategies would require careful control of reaction conditions to achieve regioselectivity and minimize side reactions.
Physicochemical Properties and Characterization
| Spectroscopic Method | Expected Features |
|---|---|
| 1H NMR | Signals for aromatic protons (pyridine and phenyl), methylene protons, and carboxylic acid proton |
| 19F NMR | Signal for trifluoromethyl group, typically around -60 ppm |
| IR | Strong C=O stretching (≈1700 cm-1), C-F stretching (1000-1400 cm-1) |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |
Acid-Base Properties
The carboxylic acid functionality imparts acidic characteristics to the molecule. The compound would be expected to form salts with bases and participate in esterification reactions. The electron-withdrawing nature of the trifluoromethyl group would likely increase the acidity of the carboxylic acid relative to unsubstituted phenylpropanoic acid .
Biological and Pharmaceutical Relevance
Structural Relationship to Bioactive Compounds
The structural elements present in 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid share similarities with several classes of biologically active molecules:
-
The trifluoromethylpyridine motif appears in various pharmaceutical agents, including enzyme inhibitors and receptor modulators
-
The phenylpropanoic acid structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs)
-
Compounds containing the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid fragment have been investigated for various biological applications
Related Compounds and Structure-Activity Relationships
Comparison with Related Derivatives
Several related compounds provide insights into the potential properties and applications of our target molecule:
Structure Modification Effects
The specific structural features of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid can be modified to tune its properties:
-
Varying the length of the alkyl chain between the pyridine and phenyl rings can affect flexibility and binding properties
-
Substitution on the phenyl ring could modify electronic properties and biological activity
-
Derivatization of the carboxylic acid (esterification, amide formation) would alter solubility and pharmacokinetic properties
-
Replacement of chlorine with other halogens would impact electronic properties and metabolic stability
Analytical Methods and Characterization
Chromatographic Analysis
For purity determination and analysis, the following techniques would be appropriate:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Gas Chromatography for volatile derivatives
-
Thin Layer Chromatography (TLC) for reaction monitoring
| Test | Acceptance Criteria |
|---|---|
| HPLC Purity | ≥97.0% |
| Residual Solvents | According to ICH guidelines |
| Residual Metals | According to ICH Q3D guidelines |
| Water Content | ≤0.5% |
Applications and Future Research Directions
Future Research Opportunities
Further investigation of this compound could focus on:
-
Development of optimized synthetic routes with improved yields and purity
-
Evaluation of biological activities through in vitro and in vivo screening
-
Structure-activity relationship studies through systematic modification
-
Application in peptidomimetics and drug conjugates
-
Exploration of metal complexation behavior for catalytic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume